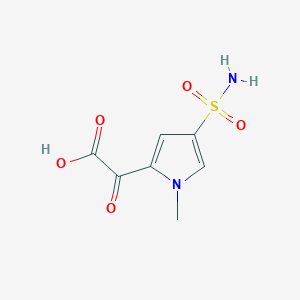
1,5-Diazocan-3-ol 2HCl
Overview
Description
“1,5-Diazocan-3-ol 2HCl” is a chemical compound with the CAS Number: 1824642-48-9 . It has a molecular weight of 203.11 and its IUPAC name is 1,5-diazocan-3-ol dihydrochloride . It is typically stored at temperatures between 2-8°C . The physical form of this compound is a white to yellow solid .
Molecular Structure Analysis
The linear formula of “1,5-Diazocan-3-ol 2HCl” is C6H16Cl2N2O . Unfortunately, the specific molecular structure was not found in the search results.
Physical And Chemical Properties Analysis
“1,5-Diazocan-3-ol 2HCl” is a white to yellow solid . It has a molecular weight of 203.11 and its IUPAC name is 1,5-diazocan-3-ol dihydrochloride . It is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Multicomponent Reactions (MCRs)
1,5-Diazocan-3-ol 2HCl: is utilized in MCRs, which are chemical transformations where three or more compounds react to form complex organic molecules . These reactions are advantageous due to their atom-economy, cost-effectiveness, and access to structural diversity, making them powerful tools for medicinal chemistry. Diazo compounds like 1,5-Diazocan-3-ol 2HCl exhibit diverse reactivity modes, including transformations with both retention and elimination of nitrogen atoms during activation .
Synthesis of Heterocyclic Systems
Diazo compounds are integral in synthesizing a wide range of heterocyclic systems, which are crucial in drug design . The unique reactivity of 1,5-Diazocan-3-ol 2HCl allows for the creation of various heterocycles, contributing to the development of new pharmaceuticals and materials .
Spirocyclic Scaffolds
The synthesis of spirocyclic scaffolds, which are important in the development of natural compounds and biomolecule modification, often involves diazo reagents like 1,5-Diazocan-3-ol 2HCl . These scaffolds are significant in creating complex molecular architectures found in many bioactive molecules.
Stereoselective Synthesis
1,5-Diazocan-3-ol 2HCl: can be employed in stereoselective synthesis, which is essential for creating compounds with specific chirality . Chirality is a key factor in the efficacy and safety of many drugs, making this application vital in pharmaceutical research.
Denitrogenation Reactions
Denitrogenation reactions, which involve the removal of nitrogen groups from molecules, can utilize 1,5-Diazocan-3-ol 2HCl as a reagent . This process is important in the synthesis of various organic compounds and in the modification of pharmaceuticals.
Asymmetric Synthesis
1,5-Diazocan-3-ol 2HCl: plays a role in asymmetric synthesis, where two or more stereoisomers of a compound are formed in unequal amounts . This is particularly useful in the production of enantiomerically pure pharmaceuticals, where the desired activity is often associated with only one of the stereoisomers.
Safety and Hazards
properties
IUPAC Name |
1,5-diazocan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c9-6-4-7-2-1-3-8-5-6;;/h6-9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHUXXRLDOTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CNC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazocan-3-ol 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)



![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)


![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)




![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)